Cas no 71154-31-9 (2-Fluorothiophene-3-carboxylic acid)

2-Fluorothiophene-3-carboxylic acid is a fluorinated heterocyclic carboxylic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. Its thiophene core, combined with a fluorine substituent and carboxylic acid functionality, enhances its reactivity and versatility as a building block for complex molecular architectures. The fluorine atom imparts electron-withdrawing effects, influencing the compound's electronic properties and stability, while the carboxylic acid group allows for further derivatization via amidation, esterification, or other coupling reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to modulate pharmacokinetic and physicochemical properties. High purity and consistent quality ensure reliable performance in synthetic applications.
2-Fluorothiophene-3-carboxylic acid structure
71154-31-9 structure
Product Name:2-Fluorothiophene-3-carboxylic acid
CAS No:71154-31-9
MF:C5H3FO2S
MW:146.139523744583
MDL:MFCD03426910
CID:547956
PubChem ID:7098705
Update Time:2025-06-15

2-Fluorothiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Fluorothiophene-3-carboxylic acid
    • 3-Thiophenecarboxylic acid, 2-fluoro-
    • 2-FLUORO-3-THIOPHENECARBOXYLIC ACID
    • 2-fluoro-thiophene-3-carboxylic acid
    • 2-Fluorthiophen-3-carbonsaeure
    • FT-0646501
    • 2-fluorothiophene-3-carboxylicacid
    • A837096
    • SCHEMBL9925245
    • DTXSID90427762
    • 71154-31-9
    • CS-0455125
    • AKOS006279766
    • 3-Thiophenecarboxylicacid,2-fluoro-
    • AT35865
    • 3-Thiophenecarboxylic acid,2-fluoro-
    • MDL: MFCD03426910
    • Inchi: 1S/C5H3FO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
    • InChI Key: XJTQHDBZMKUYOP-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(=O)O)=C1F

Computed Properties

  • Exact Mass: 145.98400
  • Monoisotopic Mass: 145.98377867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • PSA: 65.54000
  • LogP: 1.58540

2-Fluorothiophene-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM199942-10g
2-Fluorothiophene-3-carboxylic acid
71154-31-9 95%
10g
$3312 2021-08-05
Chemenu
CM199942-10g
2-Fluorothiophene-3-carboxylic acid
71154-31-9 95%
10g
$3312 2024-07-24
eNovation Chemicals LLC
D298483-1g
3-THIOPHENECARBOXYLIC ACID, 2-FLUORO-
71154-31-9 95%
1g
$1100 2022-10-25
eNovation Chemicals LLC
D298483-3g
3-THIOPHENECARBOXYLIC ACID, 2-FLUORO-
71154-31-9 95%
3g
$1680 2022-10-25
eNovation Chemicals LLC
D298483-5g
3-THIOPHENECARBOXYLIC ACID, 2-FLUORO-
71154-31-9 95%
5g
$1950 2024-05-24
eNovation Chemicals LLC
D298483-10g
3-THIOPHENECARBOXYLIC ACID, 2-FLUORO-
71154-31-9 95%
10g
$2950 2024-05-24

2-Fluorothiophene-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:71154-31-9)2-Fluorothiophene-3-carboxylic acid
Order Number:A837096
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:39
Price ($):254.0/422.0/1148.0
Email:sales@amadischem.com

Additional information on 2-Fluorothiophene-3-carboxylic acid

Comprehensive Overview of 2-Fluorothiophene-3-carboxylic acid (CAS No. 71154-31-9): Properties, Applications, and Industry Insights

2-Fluorothiophene-3-carboxylic acid (CAS No. 71154-31-9) is a fluorinated heterocyclic compound gaining significant attention in pharmaceutical and agrochemical research. This thiophene derivative combines the unique electronic properties of fluorine with the versatile reactivity of the carboxylic acid functional group, making it a valuable building block in organic synthesis. As industries increasingly prioritize fluorinated compounds for their enhanced bioavailability and metabolic stability, this molecule has emerged as a key intermediate in drug discovery pipelines.

The structural motif of 2-Fluorothiophene-3-carboxylic acid features a fluorine atom at the 2-position and a carboxyl group at the 3-position of the thiophene ring. This arrangement creates distinct dipole moments that influence molecular interactions—a property exploited in designing bioactive molecules. Recent studies highlight its utility in developing kinase inhibitors and antimicrobial agents, aligning with global trends in targeted therapies and antibiotic resistance research. The compound's logP value and hydrogen bonding capacity make it particularly suitable for optimizing drug-like properties in lead compounds.

In material science applications, 2-Fluorothiophene-3-carboxylic acid serves as a precursor for conductive polymers and organic electronic materials. The fluorine substitution enhances thermal stability and alters π-electron delocalization—critical factors for OLED development and organic photovoltaics. Manufacturers are exploring its potential in creating novel semiconductor materials with improved charge transport characteristics, responding to the growing demand for flexible electronics.

Synthetic methodologies for 71154-31-9 typically involve halogen-exchange reactions or direct fluorination of thiophene precursors. Recent process optimizations have focused on catalytic fluorination techniques to improve atom economy—a reflection of the chemical industry's shift toward green chemistry principles. Analytical characterization by NMR spectroscopy and mass spectrometry confirms the compound's high purity (>98%), meeting stringent requirements for pharmaceutical applications.

The market for fluorinated building blocks like 2-Fluorothiophene-3-carboxylic acid is projected to grow at 6.8% CAGR through 2030, driven by expanding drug discovery programs and electronic material innovations. Regulatory considerations emphasize proper handling procedures, though the compound doesn't fall under restricted categories. Storage recommendations include protection from moisture at controlled temperatures to maintain stability of both the carboxyl group and heterocyclic core.

Researchers frequently search for "fluorothiophene synthesis" and "carboxylic acid derivatives in drug design," reflecting the compound's relevance in contemporary chemistry. Its unique combination of fluorine effects and thiophene chemistry continues to inspire novel applications, from PET tracer development to liquid crystal formulations. As analytical techniques advance, new insights into the compound's supramolecular interactions and solid-state properties are expected to further expand its utility across scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:71154-31-9)2-Fluorothiophene-3-carboxylic acid
A837096
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):254.0/422.0/1148.0
Email